5-Azido-N-Boc-L-Norvaline

Descripción general

Descripción

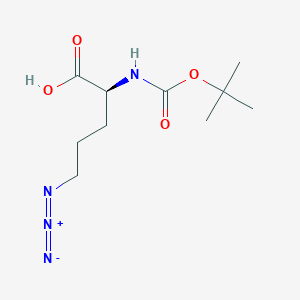

5-Azido-N-Boc-L-Norvaline is a derivative of the amino acid L-norvaline, which is modified with an azido group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-Boc-L-Norvaline typically involves the following steps:

Starting Material: The synthesis begins with L-norvaline.

Protection: The amino group of L-norvaline is protected using tert-butoxycarbonyl (Boc) anhydride to form N-Boc-L-norvaline.

Azidation: The protected N-Boc-L-norvaline is then subjected to azidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

5-Azido-N-Boc-L-Norvaline can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Copper Catalysts: Used in cycloaddition reactions.

Major Products

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions involving the azido group.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

5-Azido-N-Boc-L-norvaline can be synthesized via several methods, including the mesylation or bromination of a hydroxyl side chain followed by substitution with sodium azide. This approach provides a straightforward route to obtain azido amino acids with high purity and yield . The synthesis often involves protecting groups such as Boc (tert-butyloxycarbonyl) to ensure stability during subsequent reactions.

Table 1: Synthesis Pathways for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Mesylation + Azidation | Mesylate hydroxyl group, then react with sodium azide | Varies |

| Bromination + Azidation | Brominate hydroxyl group, then react with sodium azide | Varies |

| Direct Azidation | Direct conversion of L-norvaline to azido derivative using azidating agents | High |

Applications in Peptide Synthesis

The incorporation of this compound into peptides is particularly significant due to its ability to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazole linkages, which are stable and bioorthogonal .

Case Study: Peptide Conjugation

In a study exploring the synthesis of complex peptides, researchers utilized this compound to create peptide conjugates with enhanced stability and functionality. The azido group enabled selective labeling and modification of peptides without interfering with their biological activity. This approach has implications for drug delivery systems and the development of targeted therapeutics .

Bioconjugation and Drug Development

This compound's azido group serves as an ideal handle for bioconjugation strategies. It can be used to attach various biomolecules, such as fluorescent dyes or therapeutic agents, to peptides or proteins. This capability is essential in developing targeted therapies and imaging agents for cancer research .

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Fluorescent Labeling | Attach fluorescent probes for imaging studies |

| Drug Conjugation | Link therapeutic agents to enhance specificity and efficacy |

| Targeted Delivery Systems | Create conjugates that target specific cells or tissues |

Materials Science Applications

Beyond biological applications, this compound is also explored in materials science. Its ability to form stable linkages through click chemistry makes it suitable for creating functionalized polymers and hydrogels. These materials can be tailored for specific applications, such as drug release systems or tissue engineering scaffolds .

Mecanismo De Acción

The mechanism of action of 5-Azido-N-Boc-L-Norvaline involves its reactivity due to the presence of the azido group. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. Additionally, the Boc protecting group ensures that the compound remains stable and non-reactive until it reaches the target site, where deprotection can occur under specific conditions .

Comparación Con Compuestos Similares

Similar Compounds

5-Azido-L-Norvaline: Similar structure but without the Boc protecting group.

N-Boc-L-Norvaline: Similar structure but without the azido group.

5-Hydroxy-4-oxo-L-Norvaline: A derivative with a hydroxy and oxo group instead of an azido group.

γ-Oxonorvaline: A derivative with an oxo group at the gamma position.

Uniqueness

5-Azido-N-Boc-L-Norvaline is unique due to the combination of the azido group and the Boc protecting group. This dual functionality allows for selective reactions and stability during synthesis and application, making it a valuable compound in various fields of research and industry.

Actividad Biológica

5-Azido-N-Boc-L-norvaline is a synthetic amino acid derivative notable for its azido group, which imparts unique reactivity and biological properties. This compound has garnered attention in various fields, particularly in bioorthogonal chemistry, where it is utilized for labeling and tracking biomolecules in living systems. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a molecular structure characterized by the presence of an azido group at the fifth carbon position, alongside a Boc (tert-butyloxycarbonyl) protecting group. Its chemical formula is CHNO, with a molecular weight of approximately 158.16 g/mol. The azido group enhances the compound's reactivity, enabling participation in various chemical transformations crucial for biological applications.

The azido functionality allows this compound to engage in bioorthogonal reactions, providing pathways for selective labeling of proteins and other biomolecules. This property is particularly valuable in understanding protein dynamics and interactions within cellular environments. The compound can be reduced to yield primary amines under certain conditions, further expanding its utility in biological systems .

Applications in Research

- Protein Labeling : this compound is employed to label proteins for tracking within cells. The azide group facilitates click chemistry reactions, allowing for the conjugation of diverse probes to proteins without disrupting their function.

- Drug Development : The compound has potential applications in drug discovery processes due to its ability to modify biomolecules selectively. Its structural similarity to natural amino acids makes it a candidate for developing novel therapeutics targeting specific pathways .

- Cellular Studies : Research has demonstrated that compounds like this compound can be used to study cellular mechanisms and interactions at a molecular level, providing insights into metabolic processes and disease mechanisms .

Study on Protein Dynamics

In a study investigating the dynamics of protein interactions, researchers utilized this compound to label specific proteins in live cells. The results indicated that the labeled proteins could be tracked effectively over time, revealing insights into their localization and interaction with other cellular components.

Anticancer Activity Exploration

Another research effort focused on the potential anticancer properties of this compound. Preliminary findings suggested that the compound exhibited cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features comparing this compound with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 5-Azido-L-Norvaline | Similar structure without Boc protecting group |

| N-Boc-L-Norvaline | Contains Boc protecting group but lacks azido group |

| 5-Hydroxy-4-Oxo-L-Norvaline | Contains hydroxy and oxo groups instead of azido |

| γ-Oxonorvaline | Has an oxo group at the gamma position |

This comparison highlights the unique combination of properties that make this compound particularly useful in bioorthogonal chemistry and related applications.

Propiedades

IUPAC Name |

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.